molecular formula C22H26N4O3S2 B2470033 N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide CAS No. 863558-94-5

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide

Cat. No.: B2470033
CAS No.: 863558-94-5
M. Wt: 458.6
InChI Key: WWGQVTLXWGTPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide is a member of piperazines.

Scientific Research Applications

PET Imaging and Serotonergic Neurotransmission

A key application of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide, known as [18F] p-MPPF, involves its use in positron emission tomography (PET) to study serotonergic neurotransmission. [18F] p-MPPF is a 5-HT 1A antagonist that aids in the research of serotonin-related neurological mechanisms and brain functions. This compound has been utilized in studies involving animals (rats, cats, monkeys) and humans, focusing on aspects like chemistry, radiochemistry, autoradiography, PET imaging, toxicity, and metabolism (Plenevaux et al., 2000).

Alzheimer's Disease Research

In Alzheimer's disease research, [18F] p-MPPF, also referred to as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been employed to quantify 5-HT(1A) receptor densities in the brains of patients. This application is crucial for understanding the role of serotonergic receptors in Alzheimer's disease and cognitive impairments (Kepe et al., 2006).

Investigation of 5-HT1A Receptors

Further investigations into the 5-HT1A receptors using derivatives of this compound have expanded our understanding of serotonin’s role in neuropsychiatric disorders. Analogues like WAY-100635 have been developed to study the 5-HT1A receptor's antagonistic properties, providing insights into the receptor's pharmacological profile and its implications in conditions like anxiety and depression (Forster et al., 1995).

Serotonin-Related Sleep Research

The compound has also found application in sleep research, particularly in understanding the role of the 5-HT1A receptor in regulating sleep patterns. Studies have been conducted to observe the effects of 5-HT1A antagonists like p-MPPI on serotonin levels and sleep behaviors, contributing to our knowledge of sleep regulation mechanisms (Fiske et al., 2008).

Radiochemistry and Radioligand Development

In radiochemistry, the compound has been pivotal in developing radioligands for imaging brain 5-HT1A receptors. It has enabled the efficient synthesis of radioligands like [11C]WAY 100635, which are used in PET studies for better understanding of the central nervous system (Wilson et al., 1996).

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-29-21-8-3-2-7-19(21)25-11-13-26(14-12-25)20(18-6-4-10-23-16-18)17-24-31(27,28)22-9-5-15-30-22/h2-10,15-16,20,24H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGQVTLXWGTPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 2
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.